7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline
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Overview
Description
7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline is a versatile small molecule scaffold with a molecular weight of 253.14 g/mol . This compound is characterized by its unique structure, which includes a bromine atom at the 7th position of the pyrroloquinoxaline ring system . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline typically involves the bromination of pyrroloquinoxaline derivatives . One common method includes the reaction of pyrrolo[1,2-A]quinoxaline with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields . The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrroloquinoxalines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrroloquinoxaline ring system play crucial roles in its biological activity . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxalin-4-one
- 8-Bromo-7-fluoro-2-methoxy-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline
Uniqueness
7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline is unique due to its specific substitution pattern and the presence of the bromine atom at the 7th position . This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h3-4,6,9,13H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFDYVJBZHGOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=C(N2C1)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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